molecular formula C15H14O4 B6397594 4-(2-Hydroxymethylphenyl)-2-methoxybenzoic acid CAS No. 1261923-03-8

4-(2-Hydroxymethylphenyl)-2-methoxybenzoic acid

Cat. No.: B6397594
CAS No.: 1261923-03-8
M. Wt: 258.27 g/mol
InChI Key: QDNGRQSEBVMTCS-UHFFFAOYSA-N
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Description

4-(2-Hydroxymethylphenyl)-2-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids This compound features a hydroxymethyl group and a methoxy group attached to a benzoic acid core

Properties

IUPAC Name

4-[2-(hydroxymethyl)phenyl]-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-19-14-8-10(6-7-13(14)15(17)18)12-5-3-2-4-11(12)9-16/h2-8,16H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNGRQSEBVMTCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=CC=C2CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689054
Record name 2'-(Hydroxymethyl)-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261923-03-8
Record name 2'-(Hydroxymethyl)-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Hydroxymethylphenyl)-2-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzoic acid with formaldehyde and a suitable catalyst to introduce the hydroxymethyl group at the ortho position relative to the methoxy group. The reaction typically requires acidic or basic conditions to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 4-(2-Hydroxymethylphenyl)-2-methoxybenzoic acid may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Hydroxymethylphenyl)-2-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group, resulting in the formation of a dicarboxylic acid derivative.

    Reduction: The carboxyl group can be reduced to an alcohol, yielding a hydroxymethyl derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of dicarboxylic acid derivatives.

    Reduction: Formation of hydroxymethyl derivatives.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-(2-Hydroxymethylphenyl)-2-methoxybenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxymethylphenyl)-2-methoxybenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

    4-Hydroxybenzoic acid: Lacks the methoxy group and has different reactivity and applications.

    2-Methoxybenzoic acid: Lacks the hydroxymethyl group and has distinct chemical properties.

    4-Methoxybenzoic acid: Lacks the hydroxymethyl group and has different reactivity.

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